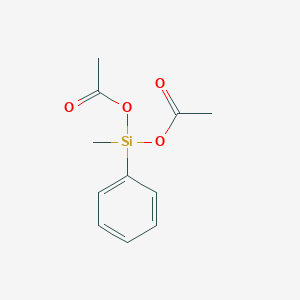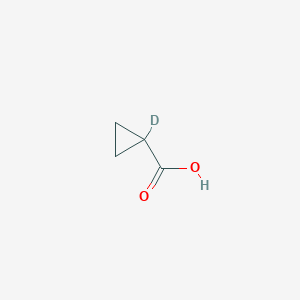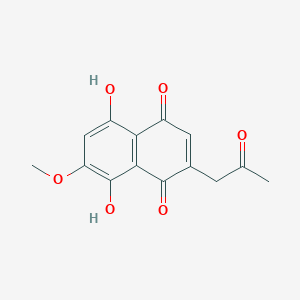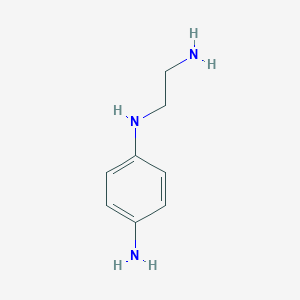
Ethylenediamine, N-(4-aminophenyl)-
Vue d'ensemble
Description
Ethylenediamine, N-(4-aminophenyl)-, also known as 4-Aminobenzenediamine, is an organic compound with the chemical formula C8H12N2. It is a colorless to pale yellow liquid that is soluble in water and ethanol. This compound is commonly used in the synthesis of various chemical compounds, including dyes, pharmaceuticals, and polymers. In
Mécanisme D'action
Ethylenediamine, N-(4-aminophenyl)- forms complexes with metal ions through the formation of coordinate covalent bonds. The lone pair of electrons on the nitrogen atoms in the compound can form bonds with metal ions, creating a stable complex. This complexation process is reversible, and the metal ion can be released from the complex by changing the conditions of the solution, such as pH or temperature.
Effets Biochimiques Et Physiologiques
Ethylenediamine, N-(4-aminophenyl)- has been found to have various biochemical and physiological effects. Studies have shown that this compound can inhibit the activity of enzymes that are involved in the production of reactive oxygen species, which are molecules that can damage cells and tissues. Ethylenediamine, N-(4-aminophenyl)- has also been found to have antioxidant properties, which can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
Ethylenediamine, N-(4-aminophenyl)- is a versatile compound that can be used in various lab experiments. Its ability to form complexes with metal ions makes it useful in the synthesis of chelating agents and in the removal of metal ions from solutions. However, the high toxicity of this compound can limit its use in some experiments, and precautions should be taken when handling it.
Orientations Futures
There are many future directions for the use of Ethylenediamine, N-(4-aminophenyl)- in scientific research. One direction is the development of new chelating agents that can selectively remove specific metal ions from solutions. Another direction is the use of Ethylenediamine, N-(4-aminophenyl)- in the development of new drugs that can target specific enzymes involved in oxidative stress. Additionally, the use of Ethylenediamine, N-(4-aminophenyl)- in the synthesis of new polymers and materials is an area of ongoing research.
Applications De Recherche Scientifique
Ethylenediamine, N-(4-aminophenyl)- is widely used in scientific research for its ability to form complexes with various metal ions. This compound is commonly used in the synthesis of chelating agents, which are compounds that can remove metal ions from solutions. Chelating agents have various applications in the fields of medicine, agriculture, and environmental science.
Propriétés
Numéro CAS |
19201-32-2 |
|---|---|
Nom du produit |
Ethylenediamine, N-(4-aminophenyl)- |
Formule moléculaire |
C8H13N3 |
Poids moléculaire |
151.21 g/mol |
Nom IUPAC |
4-N-(2-aminoethyl)benzene-1,4-diamine |
InChI |
InChI=1S/C8H13N3/c9-5-6-11-8-3-1-7(10)2-4-8/h1-4,11H,5-6,9-10H2 |
Clé InChI |
TVARKMCEMIFLIP-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NCCN |
SMILES canonique |
C1=CC(=CC=C1N)NCCN |
Autres numéros CAS |
19201-32-2 |
Synonymes |
N-(2-Aminoethyl)-1,4-benzenediamine |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

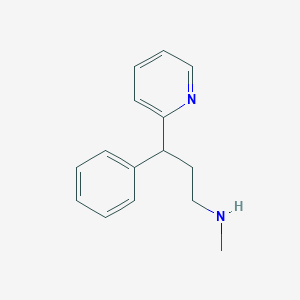
![Silane, tris[(1-methylethyl)thio]-](/img/structure/B102112.png)
![7-Bromo-6-chloro-3-[3-(3-hydroxy-2-piperidyl)-2-oxopropyl]quinazolin-4(3H)-one monohydrobromide](/img/structure/B102114.png)
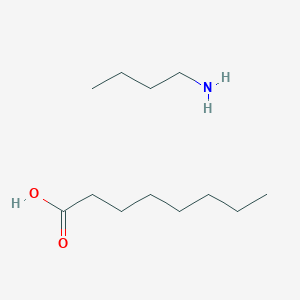
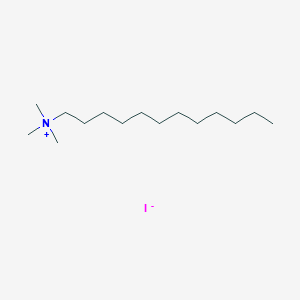
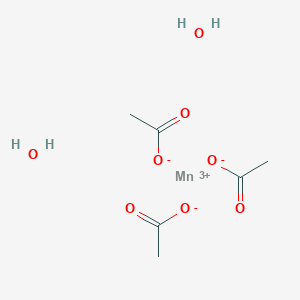
![Methyl (2S)-2-[[(2S)-2,5-bis(decanoylamino)pentanoyl]amino]-4-methylpentanoate](/img/structure/B102124.png)
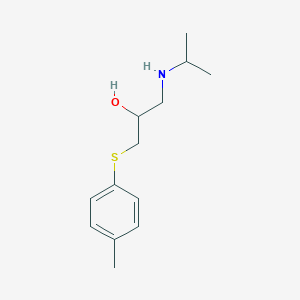
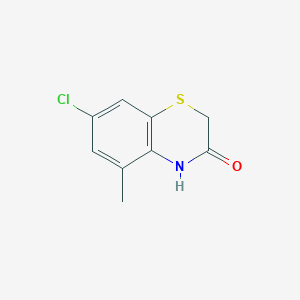
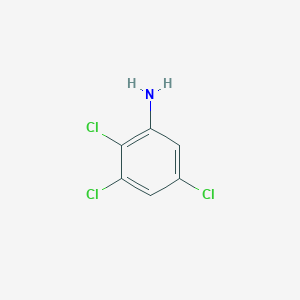
![(3S,5R,8R,9R,10R,13R,14R,17S)-17-(2-Hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B102129.png)
